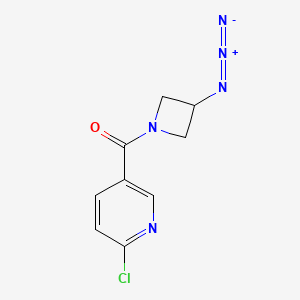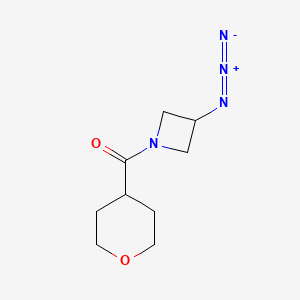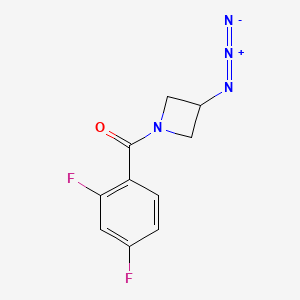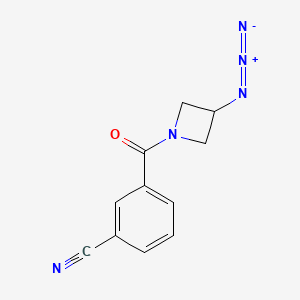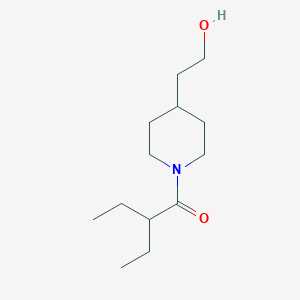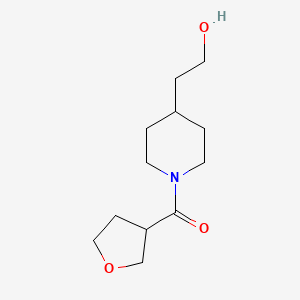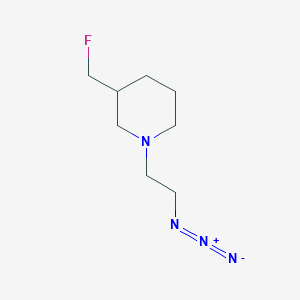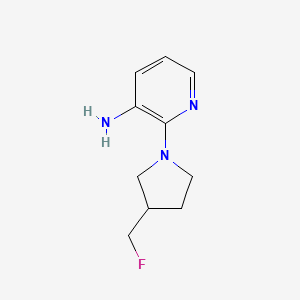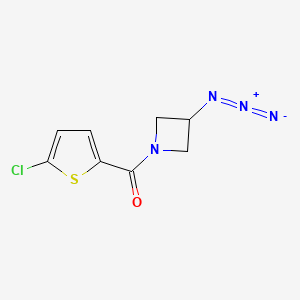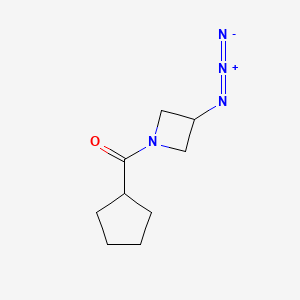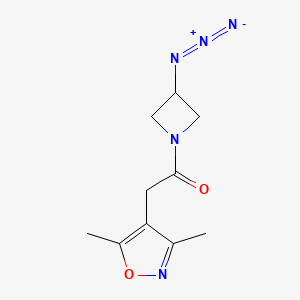![molecular formula C11H20N4O B1476271 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane CAS No. 2097983-07-6](/img/structure/B1476271.png)
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane
Descripción general
Descripción
Spirocyclic compounds, such as 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane, are a class of organic compounds characterized by rings of atoms connected through a single atom . They are often used in medicinal chemistry due to their complex and rigid structures, which can interact with biological targets in unique ways .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves the formation of a new ring through a cyclization reaction . The specific synthesis pathway for this compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of spirocyclic compounds is defined by the spiro atom, which forms the junction of two or more rings . In the case of this compound, the spiro atom would be the atom connecting the 9-membered and 11-membered rings.Chemical Reactions Analysis
The chemical reactions involving spirocyclic compounds can be quite diverse, depending on the functional groups present in the molecule . Without specific information on this compound, it’s difficult to predict its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, undecane, a related compound, is a flammable liquid with a molecular weight of 156.3083 .Aplicaciones Científicas De Investigación
Synthetic Approaches to Spiroaminals
The 1-oxa-9-azaspiro[5.5]undecane and related structures are key components in compounds that exhibit significant biological activities. These compounds present challenging targets for chemical synthesis due to their complex spiroaminal structures. Different strategies have been developed for their synthesis, highlighting their potential in scientific research beyond their biological activities (Sinibaldi & Canet, 2008).
Exploration in Antibacterial Agents
Spirocyclic derivatives of ciprofloxacin were synthesized using 1-oxa-9-azaspiro[5.5]undecane, showcasing a narrow activity spectrum but distinct activity against specific gram-negative and gram-positive bacterial strains. This research demonstrates the utility of incorporating the 1-oxa-9-azaspiro[5.5]undecane structure into antibiotics to target particular bacterial infections (Lukin et al., 2022).
Enhanced Reactivity in Chemical Reactions
The 9-oxa-1,5-dithiaspiro[5.5]undecane and related compounds have shown enhanced reactivity and broad substrate scope in Castagnoli-Cushman reactions with imines. This highlights the role of the periphery in these spiro compounds in enhancing their chemical reactivity and potential applications in synthetic organic chemistry (Rashevskii et al., 2020).
Electrocatalytic Oxidation and Asymmetric Synthesis
The modification of electrodes with 1-azaspiro[5.5]undecane N-oxyl for electrocatalytic oxidation of diols yielded optically active lactones, demonstrating the compound's utility in asymmetric synthesis and electrochemistry (Kashiwagi et al., 2003).
Prins Cascade Cyclization
A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, illustrating the compound's potential in creating complex molecular structures with significant biological relevance (Reddy et al., 2014).
Mecanismo De Acción
Target of action
Compounds like “9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its target through various mechanisms, such as binding to a specific site on the protein or enzyme, which could alter its function. This could lead to changes in cellular processes .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group is particularly reactive and can participate in click chemistry reactions, which are widely used for bioconjugation and labeling of biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of GABA receptors, which are crucial for neurotransmission. By binding to these receptors, this compound can alter neuronal signaling, potentially affecting processes such as synaptic transmission and plasticity . Additionally, this compound has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. The binding interactions with biomolecules are facilitated by the spirocyclic structure, which provides a stable scaffold for these interactions . The ability to form covalent bonds with proteins and DNA makes this compound a powerful tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. The degradation products can have different biochemical properties, which may influence the outcomes of experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations. These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The interactions with metabolic enzymes and cofactors are crucial for the compound’s biochemical activity and its role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals. For example, it can be directed to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization to specific organelles can enhance the compound’s effectiveness in modulating biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-6-9-15-7-4-11(5-8-15)3-1-2-10-16-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSIKMCMQZHTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


